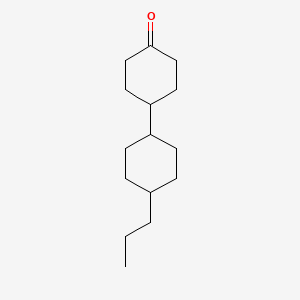

4-(trans-4-Propylcyclohexyl)cyclohexanone

描述

Contextualization within Bicyclic Ketone Chemistry

The compound 4-(trans-4-Propylcyclohexyl)cyclohexanone is structurally characterized by two cyclohexane (B81311) rings linked together, with one ring bearing a ketone functional group. This places it within the broader category of bicyclic compounds. The "trans" stereochemistry in its name is significant, indicating that the substituents on both cyclohexane rings are on opposite sides of the ring planes, leading to a more linear and rigid molecular shape. This specific spatial arrangement is critical as it profoundly influences the material properties of compounds synthesized from it, particularly in the field of liquid crystals where molecular geometry dictates the formation of desired mesophases. ontosight.ai The synthesis and manipulation of such bicyclic ketones are a specialized area of organic chemistry, often requiring stereoselective reactions to obtain the desired isomer.

Significance of Cyclohexanone (B45756) Derivatives in Contemporary Chemical Research

Cyclohexanone derivatives are of immense interest in contemporary chemical research due to their role as key intermediates. researchgate.net Their applications are diverse, ranging from the synthesis of polymers to the creation of active pharmaceutical ingredients. A particularly notable area of application is in materials science, specifically in the production of liquid crystal displays (LCDs). mdpi.com Molecules like this compound are highly valued as precursors for liquid crystal materials because their rigid, rod-like structure is conducive to forming the nematic and smectic phases essential for display technology. ontosight.aigoogle.com Research is continually focused on developing efficient and selective synthesis methods for these derivatives to meet the growing demand for advanced materials with specific physical and electronic properties. gychbjb.com

Detailed Research Findings

The primary focus of research on this compound has been on its efficient synthesis and its application as a precursor to liquid crystals.

Synthesis of this compound

A prevalent and challenging method for synthesizing 4-substituted cyclohexanones is the selective hydrogenation of the corresponding substituted phenols. researchgate.net In the case of this compound, the key precursor is 4-(4'-trans-n-propylcyclohexyl)-phenol. The primary challenge lies in selectively reducing the phenol (B47542) ring to a cyclohexanone without further reduction to a cyclohexanol (B46403), which is a common byproduct. researchgate.net

Extensive research has been conducted to optimize catalyst systems for this transformation. Studies have shown that palladium-on-charcoal (Pd/C) catalysts, modified with agents like sodium carbonate, can effectively hydrogenate the phenol precursor in a non-polar solvent. researchgate.net Further enhancements have been achieved with bimetallic catalysts. For instance, a catalyst comprised of gold (Au) and palladium (Pd) on a specially treated activated carbon support has demonstrated high efficacy. Under optimized conditions (150 °C and 0.8 MPa pressure in a cyclohexane solvent), this catalyst achieved a raw material conversion of 98.7% with a selectivity of 91.2% for the desired cyclohexanone product. gychbjb.com The superior performance of the bimetallic system is attributed to a "hydrogen spillover" effect between the gold and palladium particles. gychbjb.com

| Catalyst System | Support | Conditions | Precursor Conversion | Selectivity for Ketone | Reference |

| Palladium-on-charcoal (modified with Na2CO3) | Charcoal | Non-polar solvent | Effective | - | researchgate.net |

| 0.9%Au-5%Pd/C-IM-DP | HNO3-pretreated activated carbon | 150 °C, 0.8 MPa, 2h | 98.7% | 91.2% | gychbjb.com |

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound via Selective Hydrogenation.

Another synthetic route involves a multi-step process starting from biphenyl (B1667301), which proceeds through Friedel-Crafts acylation and alkylation, reduction, oxidation to a phenol, and finally catalytic hydrogenation to yield the corresponding cyclohexanol. google.com The resulting 4-(4'-propylcyclohexyl)cyclohexanol can then be oxidized to the target ketone, this compound.

Physicochemical Properties

This compound is a well-characterized compound with defined physical and chemical properties that make it suitable for its role as a synthetic intermediate.

| Property | Value | Reference(s) |

| CAS Number | 82832-73-3 | |

| Molecular Formula | C15H26O | |

| Molecular Weight | 222.37 g/mol | |

| Physical State | White to almost white solid (powder to lump) | |

| Melting Point | 27 °C | |

| Purity (Typical) | >98.0% (GC) |

Table 2: Key Physicochemical Properties of this compound.

Application in Liquid Crystal Synthesis

The principal application of this compound is as a starting material for more complex liquid crystal monomers. Its bicyclohexyl (B1666981) core provides the necessary rigidity and shape anisotropy. A notable example is its use in the synthesis of trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethylene liquid crystals. google.com In this process, the ketone is used as a raw material and undergoes reactions such as the Wittig reaction to introduce the ethylene (B1197577) group, extending the molecular structure to create a final product with desirable liquid crystalline properties like high dielectric constant and low viscosity. google.com Furthermore, related phenolic precursors, such as 4-(trans-4-alkylcyclohexyl)phenols, have been used to synthesize polymers that act as alignment layers for liquid crystal molecules in display cells. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(4-propylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCZQKBKWXBJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002940 | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82832-73-3 | |

| Record name | (1,1'-Bicyclohexyl)-4-one,4'-propyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082832733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-one,4'-propyl-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-trans-Propyl-[1,1'-bicyclohexyl]-4-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trans 4 Propylcyclohexyl Cyclohexanone

Direct Oxidation Routes from Cyclohexanols

The most direct approach to 4-(trans-4-propylcyclohexyl)cyclohexanone involves the oxidation of its precursor, 4-(trans-4-propylcyclohexyl)cyclohexanol. This transformation focuses on the selective conversion of the secondary alcohol functionality to a ketone.

Catalytic Oxidation with Specific Oxidant Systems

A variety of oxidant systems are available for the conversion of secondary alcohols to ketones. These can range from classical stoichiometric reagents to more modern and environmentally benign catalytic systems.

Commonly employed methods include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC). PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an inert solvent such as dichloromethane.

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is appreciated for its mild reaction conditions and high yields.

In a move towards greener chemistry, catalytic systems employing molecular oxygen or hydrogen peroxide as the terminal oxidant are gaining prominence. A patented method describes the synthesis of 4-substituted cyclohexanones by oxidizing the corresponding 4-substituted cyclohexanols with an oxygen-containing gas, touting high yields and environmental friendliness. google.com Transition metal catalysts, such as those based on ruthenium or vanadium, can be employed to facilitate these aerobic oxidations. rsc.org

| Oxidant System | Typical Reagents | General Conditions | Advantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | Mild, selective, good yields |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, Low Temperature (-78 °C to RT) | Mild, high yields, avoids heavy metals |

| Catalytic Aerobic Oxidation | O₂, Transition Metal Catalyst | Varies with catalyst, often elevated temperature/pressure | Environmentally friendly, uses air as oxidant |

| Catalytic H₂O₂ Oxidation | H₂O₂, Transition Metal Catalyst | Varies with catalyst | Green oxidant, water as byproduct |

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of this compound and ensure high selectivity, the optimization of reaction conditions is crucial. For catalytic oxidations, parameters such as temperature, pressure, catalyst loading, and solvent choice play a significant role. For instance, in aerobic oxidations, the partial pressure of oxygen and the concentration of the catalyst need to be carefully controlled to prevent over-oxidation or side reactions. The choice of solvent can also influence the reaction rate and selectivity; for example, the aerobic oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol (B46403) shows high selectivity in an acetonitrile/water mixture. rsc.org

Multi-Step Synthetic Sequences from Carboxylic Acid Precursors

An alternative and versatile approach to this compound begins with carboxylic acid precursors. This multi-step strategy allows for the construction of the bicyclohexyl (B1666981) framework and subsequent introduction of the ketone functionality.

Acylation, Hydrogenation, and Isomerization Pathways

A plausible synthetic route, analogous to the synthesis of the corresponding aldehyde, initiates with a suitable carboxylic acid. researchgate.net This pathway can be envisioned as follows:

Acylation: A Friedel-Crafts acylation reaction can be employed to introduce an acyl group to an aromatic ring. For instance, 4-propylbenzene could be acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propylphenyl cyclohexyl ketone.

Hydrogenation: The subsequent step involves the catalytic hydrogenation of the aromatic ring of the ketone intermediate. This is typically carried out using a heterogeneous catalyst such as rhodium on carbon or Raney nickel under hydrogen pressure. This step converts the phenyl ring into a cyclohexane ring, resulting in a mixture of cis and trans isomers of 4-(4-propylcyclohexyl)cyclohexanone.

Isomerization: The final step is the isomerization of the resulting mixture to enrich the desired thermodynamically more stable trans isomer. This can be achieved by treating the mixture with a base, such as potassium hydroxide, in a suitable solvent. researchgate.net

A similar multi-step synthesis has been described starting from biphenyl (B1667301), involving Friedel-Crafts acylation, followed by a second Friedel-Crafts alkylation, reduction, oxidation to a phenol (B47542), and finally catalytic hydrogenation to yield the corresponding cyclohexanol, which can then be oxidized to the target ketone. google.com

Stereochemical Control in Multi-Step Syntheses

Achieving the desired trans,trans stereochemistry in this compound is a critical aspect of its synthesis. The hydrogenation of the aromatic precursor typically leads to a mixture of cis and trans isomers. The final isomerization step is therefore crucial for obtaining the desired product with high stereochemical purity. The trans isomer is generally the thermodynamically more stable product, and its formation is favored under equilibrium conditions. The progress of the isomerization can be monitored using techniques like gas chromatography (GC) to ensure the desired isomeric ratio is achieved. researchgate.net

Exploration of Alternative Synthetic Pathways

Beyond the primary routes of alcohol oxidation and multi-step synthesis from carboxylic acids, other innovative strategies for the preparation of this compound have been explored.

One notable alternative involves the catalytic hydrogenation of a 4-(4-propylcyclohexyl)phenol intermediate. This approach leverages the direct conversion of a phenolic hydroxyl group to a cyclohexanone. The hydrogenation can be performed using a palladium on carbon (Pd/C) catalyst. The conversion rate and selectivity can be influenced by the choice of solvent and the presence of additives.

Another potential pathway could commence with 4-propylbiphenyl. A sequence involving a Birch reduction of one of the aromatic rings, followed by ozonolysis or another oxidative cleavage method, could potentially lead to a precursor that can be further elaborated to the target cyclohexanone.

These alternative routes highlight the flexibility and ongoing development in the synthetic chemistry of bicyclohexyl systems, driven by the demand for efficient and stereoselective methods.

Strategies for Bicyclo[1,1′-bicyclohexyl]-4-one Framework Construction

The construction of the bicyclo[1,1′-bicyclohexyl]-4-one skeleton can be achieved through several synthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

Catalytic Hydrogenation of Biphenyl Precursors

A prevalent industrial method involves the catalytic hydrogenation of a substituted biphenyl precursor. This approach is advantageous as it often allows for good control over the stereochemistry, yielding the desired trans-conformation of the cyclohexane rings. A general scheme for this strategy is the hydrogenation of 4'-propyl-[1,1'-biphenyl]-4-ol, followed by oxidation of the resulting alcohol to the target ketone.

The hydrogenation step is critical and is typically carried out in the presence of a palladium catalyst. A patented method for producing bicyclohexane derivatives emphasizes the use of a palladium catalyst under a hydrogen pressure of 2 MPa or less to preferentially obtain the trans-isomer google.com. The reaction temperature is generally maintained between 80 and 230°C google.com.

| Reaction Step | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Hydrogenation | 4'-Propyl-[1,1'-biphenyl]-4-ol, H₂, Palladium catalyst, 80-230°C, <2 MPa | 4-(trans-4-Propylcyclohexyl)cyclohexanol | Control of hydrogen pressure is crucial for trans-isomer selectivity. |

| Oxidation | 4-(trans-4-Propylcyclohexyl)cyclohexanol, Oxidizing agent (e.g., PCC, Swern oxidation) | This compound | Standard oxidation protocols are applicable. |

Coupling Reactions for C-C Bond Formation

An alternative strategy involves the construction of the C-C bond between two pre-existing cyclohexane rings or their precursors. This can be achieved through various modern coupling reactions, offering a modular approach to the synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds xisdxjxsu.asiamdpi.comnih.gov. In a hypothetical synthetic route, a 4-propylcyclohexylboronic acid could be coupled with a protected 4-halocyclohex-1-en-1-ol. Subsequent reduction of the double bond and deprotection/oxidation of the alcohol would yield the target ketone. The Suzuki coupling typically employs a palladium catalyst and a base mdpi.com.

Another approach involves the use of Grignard reagents. For instance, the reaction of a 4-propylcyclohexylmagnesium halide with cyclohexanone would form a tertiary alcohol. Subsequent dehydration to an alkene followed by hydrogenation would lead to the bicyclohexyl framework, which could then be functionalized to the desired ketone.

| Coupling Method | Key Reagents | Intermediate Type | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Cyclohexylboronic acid, Halocyclohexenol derivative, Palladium catalyst, Base | Bicyclohexenyl alcohol | High functional group tolerance and modularity. |

| Grignard Reaction | Cyclohexylmagnesium halide, Cyclohexanone | Bicyclohexyl alcohol | Readily available starting materials. |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of atom economy and green chemistry are increasingly influencing the selection and development of synthetic routes for industrial chemicals like this compound.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, minimizing waste.

Catalytic hydrogenation, a key step in one of the main synthetic strategies, is inherently atom-economical as it involves the addition of hydrogen atoms to a substrate, with all atoms being incorporated into the product. In contrast, reactions that utilize stoichiometric reagents, such as some oxidation methods or the generation of byproducts in certain coupling reactions, tend to have lower atom economy. For instance, the Wittig reaction, while effective for C=C bond formation, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, significantly lowering its atom economy.

A quantitative analysis of different synthesis routes for cyclohexanol and cyclohexanone has shown that processes like esterification-hydrogenation can offer advantages in atom economy over traditional oxidation methods.

Green Chemistry Considerations

Beyond atom economy, other green chemistry principles are pertinent to the synthesis of this compound. These include the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

The use of heterogeneous catalysts in hydrogenation reactions is a key green feature, as they can be easily separated from the reaction mixture and potentially recycled, reducing waste and cost. The development of biocatalytic methods also presents a promising green alternative. For example, the synthesis of cis-4-propylcyclohexanol, a closely related compound, has been achieved with high conversion and stereoselectivity using a mutant alcohol dehydrogenase. Such enzymatic processes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods.

The choice of solvents is another critical aspect. The use of supercritical fluids or water as reaction media, where feasible, is preferred over volatile organic compounds (VOCs). Research into green synthesis of bicyclic derivatives has explored the use of deep eutectic solvents (DES) as environmentally benign reaction media.

Reactivity and Reaction Mechanisms of 4 Trans 4 Propylcyclohexyl Cyclohexanone

Nucleophilic Additions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, and the stereochemical course of the reaction is of significant interest, particularly in cyclic systems like cyclohexanones. academie-sciences.fracademie-sciences.fr

In the case of 4-(trans-4-propylcyclohexyl)cyclohexanone, the carbonyl group is the sole electrophilic center for nucleophilic attack, making regioselectivity straightforward. However, the diastereoselectivity of the addition is a critical aspect. Nucleophilic attack can occur from two faces of the planar carbonyl group: the axial face or the equatorial face. This leads to the formation of two diastereomeric alcohol products.

The stereochemical outcome is largely influenced by a balance of steric and electronic factors. researchgate.net The bulky trans-4-propylcyclohexyl group in the equatorial position of the other ring does not directly crowd the carbonyl group. However, the chair conformation of the cyclohexanone (B45756) ring itself presents different steric environments for axial and equatorial attack.

Generally, small nucleophiles, such as hydride reagents like sodium borohydride (B1222165), tend to favor axial attack, leading to the formation of an equatorial alcohol. This is often attributed to the Felkin-Anh model, which considers torsional strain in the transition state. vub.be Conversely, bulky nucleophiles tend to favor equatorial attack to avoid steric hindrance from the axial hydrogens at the C2 and C6 positions, resulting in an axial alcohol. youtube.com

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound

| Nucleophile Size | Preferred Attack Trajectory | Major Product (Alcohol Stereochemistry) |

| Small (e.g., H⁻) | Axial | Equatorial |

| Bulky (e.g., Grignard reagents) | Equatorial | Axial |

While specific mechanistic studies on this compound are not extensively documented in the literature, the general mechanism of nucleophilic addition to substituted cyclohexanones is well-established. The reaction proceeds through a transition state where the nucleophile approaches the carbonyl carbon at an angle of approximately 107 degrees, known as the Bürgi-Dunitz trajectory. academie-sciences.fr

Computational studies on substituted cyclohexanones have shown that the energy difference between the transition states for axial and equatorial attack determines the diastereomeric ratio of the products. vub.be Factors such as torsional strain, steric hindrance, and electrostatic interactions contribute to this energy difference. academie-sciences.fr For this compound, the large alkyl substituent is expected to have a minimal electronic effect on the carbonyl group.

Stereoselective α-Functionalization Reactions

The α-carbon atoms adjacent to the carbonyl group in this compound are prochiral and can undergo stereoselective functionalization reactions, typically proceeding through an enol or enolate intermediate.

A notable example of stereoselective α-functionalization is the α-acetoxylation using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), often in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). frontiersin.org This reaction introduces an acetoxy group at the α-position of the ketone.

For a 4-substituted cyclohexanone, the enolization can occur towards either C2 or C6, which are equivalent in this symmetrical molecule. The subsequent attack by the hypervalent iodine reagent is subject to stereocontrol. Research on analogous 4-substituted cyclohexanones has demonstrated that the diastereoselectivity of this reaction is influenced by the nature of the substituent at the 4-position. frontiersin.org

Table 2: Representative Data on Diastereoselective α-Acetoxylation of 4-Substituted Cyclohexanones

| 4-Substituent | Reagents | Product (Major Isomer) | Diastereomeric Ratio (cis:trans) |

| Phenyl | PhI(OAc)₂, BF₃·OEt₂ | α-acetoxy-4-phenylcyclohexanone | 95:5 (cis) |

| tert-Butyl | PhI(OAc)₂, BF₃·OEt₂ | α-acetoxy-4-tert-butylcyclohexanone | 85:15 (cis) |

Data adapted from studies on analogous compounds. frontiersin.org

Based on these findings, it can be inferred that the α-acetoxylation of this compound would likely yield the cis-isomer as the major product.

The stereoselectivity in α-functionalization reactions is governed by both steric and electronic effects of the substituents on the cyclohexanone ring. researchgate.netresearchgate.net In the case of this compound, the substituent is primarily alkyl in nature, exerting its influence mainly through steric effects.

The bulky propylcyclohexyl group in the equatorial position helps to lock the conformation of the ketone ring, providing a predictable steric environment. During the formation of the enol or enolate, the double bond is formed between C1 and C2 (or C6). The subsequent approach of the electrophile is directed by the existing stereocenter at C4. The preference for the formation of the cis-product in α-acetoxylation suggests that the electrophile preferentially attacks from the face opposite to the large substituent at the 4-position.

Transformations Involving the Cyclohexyl Moieties

The cyclohexyl rings of this compound are relatively inert to many chemical transformations under standard conditions. However, they can undergo reactions such as hydrogenation and isomerization under specific catalytic conditions.

For instance, related synthetic procedures have documented the hydrogenation of a cyclohexenone precursor to yield the saturated cyclohexanone ring. prepchem.com Furthermore, isomerization from a cis/trans mixture of a related aldehyde to the more stable trans isomer has been achieved using a base like potassium hydroxide. researchgate.net This suggests that the stereochemistry of the ring junction in this compound can potentially be manipulated under thermodynamic control, favoring the trans-configuration which is generally more stable due to the equatorial positioning of the bulky substituents.

Wittig Reactions for Olefin Formation

The Wittig reaction is a widely utilized and versatile method in organic synthesis for the formation of alkenes from carbonyl compounds such as aldehydes and ketones. wikipedia.orglumenlearning.com For this compound, this reaction provides a direct route to synthesize various exocyclic alkenes, where the carbonyl oxygen is replaced by a carbon-carbon double bond. The reaction's key advantage is the unambiguous placement of the newly formed double bond, a level of control not always achievable with elimination reactions. lumenlearning.com

The core of the reaction involves a phosphonium (B103445) ylide, commonly referred to as a Wittig reagent. wikipedia.org This reagent is typically prepared in a two-step process starting with the SN2 reaction of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base (e.g., n-butyllithium) to generate the nucleophilic ylide. lumenlearning.comlibretexts.org

The mechanism of the Wittig reaction with this compound proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the cyclohexanone ring. Modern research suggests this leads to a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and a highly stable phosphine oxide, typically triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction sequence. masterorganicchemistry.com

A common application is the introduction of a methylene (B1212753) group (=CH₂) using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). Reacting this compound with this reagent would yield 1-methylene-4-(trans-4-propylcyclohexyl)cyclohexane. wikipedia.orglumenlearning.com The reaction is robust and can be effective even with sterically hindered ketones. wikipedia.org

The stereochemistry of the resulting alkene is highly dependent on the nature of the ylide. Ylides are generally categorized as stabilized or non-stabilized:

Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl or H) typically react rapidly and lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes as the major product. organic-chemistry.org

When reacting with a symmetrical ketone like this compound using a substituted ylide (e.g., Ph₃P=CHR), the E/Z isomerism would apply to the newly formed exocyclic double bond.

| Reactant | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane | 1-Methylene-4-(trans-4-propylcyclohexyl)cyclohexane |

| This compound | Ethylidenetriphenylphosphorane | 1-Ethylidene-4-(trans-4-propylcyclohexyl)cyclohexane |

Derivatization of the Alkyl Side Chain

The this compound molecule possesses two main sites for potential chemical modification: the ketone functional group and the saturated alkyl (propylcyclohexyl) side chain. While the ketone is typically more reactive, the alkyl side chain can also be functionalized, generally requiring more forcing conditions characteristic of alkane chemistry.

Free-Radical Halogenation: One potential method for derivatizing the propyl side chain is through free-radical halogenation. This type of reaction is characteristic of alkanes and involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine) under UV light or at high temperatures. orgoreview.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. orgoreview.com

For the propylcyclohexyl moiety, halogenation would likely occur non-selectively across all C-H bonds. However, the reactivity of C-H bonds follows the general trend: tertiary > secondary > primary. Therefore, the methine (tertiary) C-H bonds on the cyclohexane (B81311) rings would be preferentially halogenated over the methylene (secondary) and methyl (primary) C-H bonds of the propyl group. By controlling the stoichiometry of the halogenating agent, it may be possible to achieve mono-halogenation. The resulting haloalkane is a versatile intermediate that can undergo nucleophilic substitution or elimination reactions to introduce a wide range of other functional groups. orgoreview.com

Oxidation: The alkyl side chain can also be a target for oxidation, although this typically requires strong oxidizing agents and harsh conditions. Side-chain oxidation is a well-known reaction for alkyl groups attached to aromatic rings, where the benzylic position provides a site of enhanced reactivity. libretexts.orgyoutube.com In the case of an alkylcyclohexane, the C-H bonds are less activated. However, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can potentially oxidize the alkyl group. Such reactions might lead to the formation of alcohols, ketones, or even cleave the chain to form carboxylic acids, though selectivity can be a significant challenge. The specific products would depend heavily on the reaction conditions and the oxidizing agent used. youtube.comyoutube.com

Stability and Reactivity Considerations with Incompatible Agents

The stability of this compound is a critical consideration for its storage and handling. As a ketone with a saturated hydrocarbon tail, its reactivity is largely dictated by these two functional components.

The compound should be stored in a cool, dry, well-ventilated place in tightly sealed containers. fishersci.comfishersci.ie It is generally stable under normal conditions but reactive with certain classes of chemicals.

Incompatible Agents:

Strong Oxidizing Agents: This is the most significant incompatibility noted for this compound. fishersci.comfishersci.iemolbase.com Strong oxidizers, such as chromic acid, permanganates, and peroxides, can react exothermically with the organic structure. The ketone functional group can be resistant to oxidation, but the alkylcyclohexyl portion can be oxidized, potentially leading to ring-opening or degradation, especially under harsh conditions. Mixing with strong oxidizers poses a risk of fire or explosion.

Strong Acids: While ketones are generally stable in the presence of dilute acids, concentrated strong mineral acids can catalyze aldol-type condensation reactions or other rearrangements. Mixing with highly concentrated acids can cause vigorous, exothermic reactions. stanford.edu

Strong Bases: Strong bases, such as alkali metal hydroxides or alkoxides, can deprotonate the α-carbon (the carbon atom adjacent to the carbonyl group), generating an enolate. This can initiate self-condensation reactions (e.g., aldol (B89426) condensation) or other unwanted side reactions, particularly upon heating.

Reducing Agents: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), will readily reduce the ketone functional group to a secondary alcohol, forming 4-(trans-4-propylcyclohexyl)cyclohexanol.

Stereochemical Analysis and Conformational Studies of 4 Trans 4 Propylcyclohexyl Cyclohexanone and Its Derivatives

Characterization of the trans-Configuration in the Bicyclic System

In a bicyclohexyl (B1666981) system, both rings predominantly adopt a chair conformation to minimize angular and torsional strain. The connection between the two rings can be either axial-axial (ax,ax), axial-equatorial (ax,eq), or equatorial-equatorial (eq,eq). For a trans-1,4-disubstituted cyclohexane (B81311), the most stable conformation is the one where both substituents are in the equatorial position. Extrapolating this principle to the 4-(trans-4-propylcyclohexyl)cyclohexyl system, the most stable conformation is the one where the propyl group and the cyclohexanone-containing substituent are both in equatorial positions relative to their respective rings. This trans-diequatorial arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would arise if either of the bulky groups were in an axial position.

This diequatorial preference in trans-1,4-disubstituted cyclohexanes is a well-established principle in conformational analysis. The stability of this conformation ensures a relatively rigid and linear molecular shape, a property that is often exploited in the design of liquid crystals, where molecular geometry dictates the mesophase behavior.

Conformational Preferences of the Cyclohexanone (B45756) Ring

The introduction of a carbonyl group into one of the cyclohexane rings introduces further conformational subtleties. The sp2 hybridization of the carbonyl carbon and the sp3 hybridization of the other five carbons lead to a slightly distorted chair conformation compared to cyclohexane.

Like cyclohexane, the cyclohexanone ring in 4-(trans-4-propylcyclohexyl)cyclohexanone adopts a chair conformation as its most stable arrangement to alleviate ring strain. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as ring flipping, is a key dynamic process.

However, the presence of the carbonyl group introduces some key differences from a standard cyclohexane ring. The C-C(O)-C bond angle is wider than the tetrahedral angle of a typical sp3 carbon, leading to a slight flattening of the ring at the carbonyl end. This also affects the torsional angles within the ring. Furthermore, the absence of an axial proton on the carbonyl carbon reduces the number of 1,3-diaxial interactions compared to a similarly substituted cyclohexane.

The conformational equilibrium of the cyclohexanone ring is significantly influenced by its substituents. The large trans-4-propylcyclohexyl group at the C4 position has a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. The energy difference between the equatorial and axial conformers for a substituent is quantified by its A-value (conformational free energy difference). While a specific A-value for the trans-4-propylcyclohexyl group is not commonly tabulated, it is expected to be substantial, effectively "locking" the ring in a conformation where this group is equatorial.

The propyl group on the second cyclohexane ring also has a preference for the equatorial position, further stabilizing the all-trans, diequatorial conformation of the entire bicyclic system.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| tert-Butyl | ~5.0 |

| Propyl | ~1.8 |

Note: A-values are a measure of the preference for a substituent to be in the equatorial position in a monosubstituted cyclohexane. The value for the propyl group is similar to that of an ethyl group.

Isomerism and its Impact on Chemical Transformations

The stereochemistry of this compound has a profound impact on its chemical reactivity. The fixed trans-diequatorial conformation means that reagents will approach the carbonyl group from a specific trajectory, influencing the stereochemical outcome of reactions.

For instance, in the reduction of the ketone to the corresponding alcohol, the incoming hydride reagent can attack from either the axial or equatorial face of the carbonyl group. The steric hindrance posed by the axial hydrogens on the same face of the ring will influence the preferred direction of attack, leading to the formation of two diastereomeric alcohols (cis and trans with respect to the 4-substituent). The facial selectivity of such reactions is a direct consequence of the conformational bias of the starting material.

Diastereoselective Control in Related Cyclohexanone Systems

The principles of diastereoselective control are well-illustrated by studying the reduction of substituted cyclohexanones. The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reducing agent and the steric and electronic properties of the substituents on the ring.

A classic example is the reduction of 4-tert-butylcyclohexanone (B146137), a close analog where the bulky tert-butyl group, much like the propylcyclohexyl group, locks the conformation with the substituent in the equatorial position. The reduction of this ketone yields a mixture of cis- and trans-4-tert-butylcyclohexanol.

The stereoselectivity of this reaction is highly dependent on the steric bulk of the hydride reagent:

Less hindered reagents (e.g., Sodium Borohydride (B1222165), NaBH₄) tend to approach from the less sterically hindered equatorial face, leading to a major product with the hydroxyl group in the axial position (the cis-product).

More hindered reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) are too bulky to approach from the equatorial face and therefore attack from the axial face, resulting in the major product having the hydroxyl group in the more thermodynamically stable equatorial position (the trans-product).

| Reducing Agent | Major Product | Minor Product |

| Sodium Borohydride (NaBH₄) | cis-4-tert-butylcyclohexanol (axial -OH) | trans-4-tert-butylcyclohexanol (equatorial -OH) |

| L-Selectride® | trans-4-tert-butylcyclohexanol (equatorial -OH) | cis-4-tert-butylcyclohexanol (axial -OH) |

This demonstrates that by choosing the appropriate reagent, one can control the diastereomeric outcome of the reaction. These principles of steric approach control are directly applicable to the reactions of this compound, where the bulky propylcyclohexyl group dictates the conformational landscape and, consequently, the stereochemical course of its chemical transformations.

Spectroscopic Characterization Techniques for 4 Trans 4 Propylcyclohexyl Cyclohexanone and Analogues

Infrared (IR) Spectroscopy for Carbonyl Vibrations and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. In the case of 4-(trans-4-propylcyclohexyl)cyclohexanone and its analogues, the most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

For saturated cyclic ketones like cyclohexanone (B45756), this peak typically appears in the region of 1715-1725 cm⁻¹. nih.govbldpharm.com The exact position can be subtly influenced by the ring conformation and substitution. The C=O bond in the chair conformation of cyclohexanone results in a sharp, strong peak around 1715 cm⁻¹. bldpharm.com For this compound, the spectrum is expected to be dominated by this characteristic carbonyl absorption, confirming the presence of the ketone functional group.

Other significant regions in the IR spectrum include:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the propyl and cyclohexyl groups.

CH₂ Scissoring: A notable peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups within the cyclohexane (B81311) rings. nih.gov

The absence of sharp peaks in the 3200-3600 cm⁻¹ range would confirm the absence of hydroxyl (-OH) groups, distinguishing the ketone from its corresponding alcohol, cyclohexanol (B46403).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |

| CH₂ Scissoring | ~1450 | Medium |

| C-C Stretch | Fingerprint Region (<1400) | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. It allows for the mapping of the complete carbon and hydrogen framework and is essential for confirming the trans stereochemistry of the substituents on both rings.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum would show a complex series of multiplets for the numerous aliphatic protons of the two cyclohexane rings and the propyl group.

Protons Alpha to Carbonyl (H2, H6): The protons on the carbons adjacent to the carbonyl group are deshielded and would appear downfield, typically in the range of δ 2.2-2.5 ppm.

Other Cyclohexane Protons: The remaining sixteen protons on the two cyclohexane rings would produce a dense, overlapping set of signals in the upfield region, approximately δ 1.0-2.0 ppm.

Propyl Group Protons: The protons of the propyl group would appear in the most upfield region, with the terminal methyl (CH₃) group showing a characteristic triplet around δ 0.9 ppm.

The coupling patterns (splitting of signals) between adjacent protons are key to confirming the structure and stereochemistry.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 15 distinct carbon signals are expected.

Carbonyl Carbon (C1): The ketone carbon is the most deshielded and appears significantly downfield, typically above δ 210 ppm. For 4-tert-butylcyclohexanone (B146137), a known analogue, this signal is at δ 211.6 ppm.

Carbons Alpha to Carbonyl (C2, C6): These carbons are also deshielded and would appear around δ 40-45 ppm.

Other Cyclohexyl Carbons: The remaining carbons of the two rings would resonate in the δ 25-47 ppm range.

Propyl Group Carbons: The three carbons of the propyl chain would appear in the upfield region of the spectrum.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O | > 210 |

| Cα to C=O | 40 - 45 |

| Other Cyclohexyl CH/CH₂ | 25 - 47 |

| Propyl CH₂/CH₃ | 10 - 40 |

Note: The table presents expected chemical shift ranges based on data from cyclohexanone and its substituted analogues.

NMR is indispensable for confirming that the molecule exists in the trans,trans-diequatorial conformation. In a cyclohexane ring, the coupling constant (J-value) between adjacent protons depends on the dihedral angle between them, a relationship described by the Karplus equation.

For the proton at C4 (attached to the propylcyclohexyl group), a large coupling constant (typically > 10 Hz) indicates that it is in an axial position, coupling to two adjacent axial protons. This arrangement forces the large propylcyclohexyl substituent into the sterically favored equatorial position. Similarly, analysis of the coupling patterns for the proton at C1' (on the propyl-substituted ring) would confirm the equatorial position of the propyl group. The presence of broad signals for the methine protons (CH) attached to the substituted carbons (C4 and C1') is a strong indicator of this diequatorial arrangement, as each axial proton has multiple large (axial-axial) couplings. This diequatorial conformation is the most thermodynamically stable arrangement, minimizing steric hindrance.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides an exact, three-dimensional model of a molecule's structure in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as trans,trans-4′-butyl-bicyclohexyl-4-carboxylic acid, provides significant insight into the expected solid-state conformation. researchgate.net

A crystallographic study would be expected to confirm the following structural features:

Chair Conformation: Both cyclohexane rings would adopt a stable chair conformation.

Equatorial Substituents: The link between the two rings and the propyl group would be in equatorial positions on their respective rings. This trans-diequatorial arrangement minimizes 1,3-diaxial interactions, resulting in the lowest energy conformation.

Advanced Spectroscopic Methods for Chiral Cyclohexanones

While this compound itself is not chiral, the cyclohexanone framework is a common feature in many chiral molecules. Advanced spectroscopic methods are employed to analyze the stereochemistry of such compounds, particularly for determining enantiomeric excess (ee).

One of the most effective techniques is Circular Dichroism (CD) Spectroscopy . nih.govnih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Although the inherent CD signal of a simple chiral ketone can be weak, a powerful analytical method involves derivatization.

In a common approach, an α-chiral cyclohexanone is reacted with a reagent like 1-methyl-1-(2-pyridyl)hydrazine to create a new derivative. This derivative can then act as a bidentate ligand, complexing with a chiral metal complex, such as a copper(I)-BINAP system. nih.govacs.org The resulting diastereomeric metal complexes produce intense CD signals in a region of the spectrum that is free from interference, allowing for rapid and sensitive quantification of the enantiomeric excess of the original ketone. nih.govacs.org This method is particularly advantageous for high-throughput screening applications in asymmetric synthesis. nih.gov

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules, making it particularly useful for determining the enantiomeric excess of chiral cyclohexanone derivatives. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.org While this compound itself is achiral, the introduction of a chiral center, for instance, at the alpha position to the carbonyl group, would render it optically active and thus amenable to CD analysis.

The chiroptical properties of substituted cyclohexanones are famously interpreted using the "Octant Rule". stackexchange.com This empirical rule divides the space around the carbonyl chromophore into eight octants, with three nodal planes bisecting the C=O bond. The sign and magnitude of the Cotton effect, which is the characteristic peak or trough in a CD spectrum, are determined by the position of substituents within these octants. stackexchange.com

For a hypothetical chiral analogue of this compound, the propylcyclohexyl group at the 4-position would lie in a nodal plane and thus is not expected to directly contribute to the Cotton effect of the n→π* transition of the carbonyl group. However, its conformational influence on the entire molecule can indirectly affect the CD spectrum.

In practice, determining the enantiomeric excess of α-chiral cyclohexanones via CD spectroscopy often involves derivatization to create a more strongly absorbing chromophore or to complex the ketone with a chiral auxiliary. This approach enhances the CD signal, allowing for more accurate quantification.

Table 1: Representative CD Data for Chiral Cyclohexanone Derivatives

| Compound | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

|---|---|---|---|

| (R)-2-Methylcyclohexanone | Methanol | 290 | +1.6 |

| (S)-2-Methylcyclohexanone | Methanol | 290 | -1.6 |

| (R)-3-Methylcyclohexanone | Methanol | 285 | +0.7 |

| (S)-3-Methylcyclohexanone | Methanol | 285 | -0.7 |

Note: This table presents illustrative data for simple chiral cyclohexanones to demonstrate the principles of CD spectroscopy in this class of compounds. The specific values for derivatives of this compound would depend on the nature and position of the chiral center.

Computational Chemistry Approaches for 4 Trans 4 Propylcyclohexyl Cyclohexanone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-(trans-4-propylcyclohexyl)cyclohexanone. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and its influence on chemical reactivity.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of molecules. wikipedia.org DFT calculations are instrumental in determining the ground-state electronic structure and exploring the potential energy surfaces of reactions involving this compound. nih.gov By mapping the energy landscape, researchers can identify stable isomers, intermediates, and, crucially, the transition states that govern reaction rates.

For a reaction such as the reduction of the ketone group, DFT can be employed to calculate the energy profile of the nucleophilic attack. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The height of this energy barrier, or activation energy, is a key determinant of the reaction kinetics. Various functionals and basis sets within the DFT framework can be utilized to achieve a balance between computational cost and accuracy.

Table 1: Representative DFT Functionals for Ketone Reactivity Studies

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | A widely used functional known for its good balance of accuracy and computational cost for a variety of systems. |

| M06-2X | Hybrid Meta-GGA | Offers improved performance for non-covalent interactions and thermochemistry, which can be important for substituted cyclohexanones. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Particularly well-suited for systems where long-range interactions and dispersion forces play a significant role. |

A key aspect of the reactivity of cyclic ketones like this compound is the facial selectivity of nucleophilic additions to the carbonyl group. The two faces of the carbonyl plane, axial and equatorial, are generally not equivalent, leading to a preference for nucleophilic attack from one direction. Computational models can quantify the factors that govern this selectivity. figshare.comnih.gov

Recent methodologies have focused on quantifying both steric and orbital factors for the approaching nucleophile. nih.gov By analyzing the total electron density and frontier orbital distributions, it is possible to predict the preferred face of attack for various nucleophiles. figshare.comnih.gov For instance, the attack of a hydride donor like sodium borohydride (B1222165) can be modeled to determine whether the resulting alcohol will have an axial or equatorial orientation. These models often consider the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl carbon. researchgate.net

The stereochemical outcome of reactions involving cyclohexanone (B45756) derivatives is often a delicate balance of steric and torsional effects. nih.govchemistrysteps.com In the case of this compound, the bulky trans-4-propylcyclohexyl substituent significantly influences the steric environment around the carbonyl group.

Computational analysis can dissect these contributions. Steric hindrance arises from the spatial arrangement of atoms that impede the approach of a nucleophile. chemistrysteps.com Torsional strain, on the other hand, results from the eclipsing of bonds during the formation of the transition state. nih.govchemistrysteps.com For nucleophilic additions to cyclohexanones, the Felkin-Anh model provides a qualitative framework, which can be quantitatively refined through computation. academie-sciences.fr For example, axial attack, while potentially sterically hindered, can be favored if it leads to a more staggered and lower-energy transition state, thus minimizing torsional strain. nih.gov

Molecular Mechanics (MM) and Conformational Analysis

Due to the flexibility of the two cyclohexane (B81311) rings, this compound can exist in numerous conformations. Molecular Mechanics (MM) offers a computationally efficient method to explore the conformational landscape of such large molecules. chemrxiv.org MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry.

A systematic conformational search using MM can identify the low-energy conformers of this compound. This is crucial as the reactivity and spectroscopic properties of the molecule are a population-weighted average of its conformers. The chair conformation is generally the most stable for cyclohexane rings, but the orientation of the propyl group and the relative orientation of the two rings can lead to several stable structures. The results of MM calculations can provide the relative energies and geometries of these conformers, which can then be used as starting points for more accurate QM calculations.

Table 2: Common Force Fields for Conformational Analysis of Organic Molecules

| Force Field | Key Characteristics |

| MMFF94 | Well-parameterized for a broad range of organic molecules and known for its accuracy in reproducing conformational energies. |

| UFF | A universal force field that can be applied to a wide variety of elements, useful for initial explorations. |

| AMBER | Widely used for biomolecular simulations, but also has robust parameter sets for organic molecules. |

Solvation Models in Computational Studies

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational solvation models are essential for accurately simulating chemical processes in solution. These models can be broadly categorized as explicit or implicit.

For a molecule like this compound, implicit solvation models are often a good compromise between accuracy and computational cost. These models treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) and its variants are widely used for this purpose. wikipedia.org The Solvation Model based on Density (SMD) is another popular choice that is parameterized for a wide range of solvents. researchgate.net These models can be combined with QM calculations to provide insights into how the solvent influences the electronic structure, conformational preferences, and reaction pathways of the solute. mdpi.comucsb.edu

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum and nuclear magnetic resonance (NMR) chemical shifts.

The calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions. The prediction of NMR chemical shifts and coupling constants requires accurate calculation of the magnetic shielding around each nucleus. By performing these calculations for the ensemble of low-energy conformers and averaging the results based on their Boltzmann populations, a theoretical NMR spectrum can be generated that can be compared with experimental data for structure verification.

Computational Insights into Reaction Mechanisms and Intermediate Stabilization

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms involving this compound can be elucidated at a molecular level. By employing a range of theoretical methods, researchers can model reaction pathways, characterize the geometries and energies of transition states, and analyze the factors that contribute to the stabilization of reactive intermediates. This section delves into the computational approaches used to gain these insights, focusing on how the unique structural features of the title compound influence its reactivity.

Theoretical Frameworks for Mechanistic Studies

Density Functional Theory (DFT) stands as a primary tool for investigating the reaction mechanisms of complex organic molecules like this compound. DFT methods, particularly with hybrid functionals such as B3LYP and M06-2X, offer a favorable balance between computational cost and accuracy for determining the electronic structure and energies of reactants, transition states, and products. To account for the influence of a solvent environment, which can be crucial in many organic reactions, continuum solvation models like the Polarizable Continuum Model (PCM) are often integrated into these calculations.

For more dynamically complex reactions or to explore potential energy surfaces more broadly, ab initio molecular dynamics (AIMD) simulations can be employed. These simulations allow for the observation of molecular motions and bond-breaking/forming events over time, providing a more complete picture of the reaction dynamics.

Mapping Reaction Pathways and Identifying Transition States

A fundamental application of computational chemistry in this context is the mapping of the potential energy surface (PES) for a given reaction. This involves identifying the minimum energy pathways that connect reactants to products. Key to this process is the location and characterization of transition states (TS), which represent the highest energy point along the reaction coordinate.

Computational chemists use various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, to locate these transition states. Once a TS is identified, frequency calculations are performed to confirm its nature; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to ensure that the located transition state correctly connects the desired reactants and products.

The presence of the bulky trans-4-propylcyclohexyl substituent is expected to have a significant steric influence on the approach of reagents to the carbonyl group. Computational studies can quantify this steric hindrance by comparing the activation energies for different attack trajectories (e.g., axial vs. equatorial attack) on the cyclohexanone ring.

Stabilization of Reaction Intermediates

Computational methods can provide detailed information about the geometry and electronic structure of these intermediates. For instance, Natural Bond Orbital (NBO) analysis can be used to understand charge distribution and delocalization, which are key factors in the stability of charged intermediates like enolates. The large, non-polar propylcyclohexyl group can influence intermediate stability through long-range steric interactions, potentially favoring conformations that minimize steric clash.

Illustrative Computational Data

While specific experimental or computational studies on the reaction mechanisms of this compound are not widely available in the public domain, we can construct illustrative data tables based on computational studies of analogous 4-substituted cyclohexanone systems. The following tables represent the type of data that would be generated in a typical DFT study (e.g., at the B3LYP/6-31G(d) level of theory in a relevant solvent) to compare different reaction pathways.

Table 1: Calculated Activation Energies (ΔE‡) for Nucleophilic Addition to this compound

| Nucleophile | Attack Trajectory | Transition State Geometry (Key Distances) | Calculated ΔE‡ (kcal/mol) |

| Hydride (H⁻) | Axial | C=O: 1.25 Å, C-H: 2.10 Å | 10.5 |

| Hydride (H⁻) | Equatorial | C=O: 1.26 Å, C-H: 2.05 Å | 12.8 |

| Methyl Grignard | Axial | C=O: 1.28 Å, C-C: 2.25 Å | 14.2 |

| Methyl Grignard | Equatorial | C=O: 1.29 Å, C-C: 2.20 Å | 16.5 |

Note: The data in this table is illustrative and intended to represent typical results from a computational study. The lower activation energy for axial attack by a small nucleophile like hydride is consistent with the Felkin-Anh model, which would be influenced by the bulky substituent.

Table 2: Relative Energies of Intermediates in the Enolization of this compound

| Intermediate | Deprotonation Site | Key Conformational Features | Relative Energy (kcal/mol) |

| Kinetically-favored Enolate | C2 | Double bond between C1-C2 | 0.0 (Reference) |

| Thermodynamically-favored Enolate | C2 (rearranged) | Double bond between C1-C6 | -1.8 |

Note: This illustrative table highlights the potential energy differences between kinetically and thermodynamically favored enolate intermediates. The bulky substituent at C4 would sterically disfavor the formation of the more substituted enolate, but electronic factors could still make it the more stable product.

Applications and Advanced Materials Research Utilizing 4 Trans 4 Propylcyclohexyl Cyclohexanone

Liquid Crystalline Materials Development

The unique properties of 4-(trans-4-propylcyclohexyl)cyclohexanone, specifically its elongated and rigid molecular shape, make it an excellent precursor for materials that exhibit liquid crystalline phases. tcichemicals.comchemscene.com Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, making them essential components in display technologies like LCDs. ontosight.ai

The core structure of this compound is a trans-substituted bicyclohexane system, which provides the necessary rigidity and linearity characteristic of many mesogenic (liquid crystal-forming) molecules. The ketone functional group serves as a versatile chemical handle for elaboration into a wide variety of liquid crystal monomers.

Researchers have successfully utilized this ketone as a starting point for creating new liquid crystalline compounds. For example, the synthesis of the nematic liquid crystal 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene has been reported, which involves the conversion of the carbonyl group to a methylene (B1212753) group as a key step. researchgate.net In another instance, a related carboxylic acid was converted into an aldehyde, demonstrating a pathway to introduce different functional groups. researchgate.net The reduction of the ketone to a cyclohexanol (B46403) is another common transformation, yielding an alcohol that can be used in esterification reactions to produce ester-based liquid crystals. beilstein-journals.org These transformations allow for the fine-tuning of molecular properties to achieve desired liquid crystalline behaviors.

Beyond small-molecule liquid crystals, the this compound framework is integral to the design of liquid crystal polymers (LCPs). wikipedia.org In one area of research, derivatives of this structure are attached as side chains to a flexible polymer backbone, creating side-chain liquid crystal polymers (SCLCPs). These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals.

A study detailed the synthesis of polystyrene derivatives modified with various 4-(trans-4-alkylcyclohexyl)phenol precursors. mdpi.com While the direct precursor was a phenol (B47542), the underlying rigid alkylcyclohexyl structure is the key mesogenic component derived from molecules like this compound. These polymers were synthesized to investigate the alignment of liquid crystal molecules on polymer films. mdpi.com The study found that the length of the alkyl chain on the cyclohexyl group influenced the glass transition temperature (Tg) of the polymer and its ability to induce vertical alignment in liquid crystal cells. mdpi.com

Table 1: Properties of Polystyrene Polymers with 4-(trans-4-alkylcyclohexyl)phenoxymethyl Side Groups Data synthesized from research findings on related structures. mdpi.com

| Polymer Name | Alkyl Group | Glass Transition Temperature (Tg) | Resulting LC Orientation |

| PECH | Ethyl | 87.2 °C | Vertical |

| PPCH | Propyl | Not specified | Vertical |

| PBCH | Butyl | 83.8 °C | Vertical |

| PAmCH | Amyl | Not specified | Vertical |

The phase behavior of a liquid crystal is intrinsically linked to its molecular structure. in-cosmetics.com The this compound moiety provides a rigid, rod-like core that promotes the formation of ordered liquid crystalline phases, such as the nematic and smectic phases. ontosight.ai Several structural factors determine the specific properties of the resulting liquid crystal:

Core Structure: The trans-bicyclohexane unit provides a linear and conformationally restricted shape, which is crucial for molecules to align parallel to one another and form a mesophase. ontosight.ai

Alkyl Chain Length: The length of the terminal alkyl group (in this case, propyl) affects the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). Longer chains can lead to different types of smectic phases. researchgate.net

Terminal Functional Groups: The type of functional group at the end of the molecule significantly influences the dielectric anisotropy, a key parameter for display applications. beilstein-journals.org For example, attaching highly polar groups like nitrile (-CN) or fluoro (-F) can induce a large dipole moment, affecting how the liquid crystal responds to an electric field. beilstein-journals.orgresearchgate.net

Research has shown that modifying the terminal groups on scaffolds containing propylcyclohexyl units allows for the precise tuning of physical properties like birefringence (the difference in refractive indices) and viscosity, which are critical for the performance of liquid crystal displays. researchgate.net

Intermediates in the Synthesis of Advanced Organic Materials

The utility of this compound extends beyond liquid crystals. Its defined stereochemistry and functional group make it a valuable intermediate for constructing more complex organic molecules for various applications in materials science.

The rapid construction of molecular complexity from simple starting materials is a significant goal in organic synthesis. rsc.org The bicyclohexane framework of this compound serves as a pre-formed, three-dimensional scaffold. The ketone functionality acts as a strategic point for further annulation reactions to build fused or bridged polycyclic systems. Synthetic methods such as intermolecular dearomative cycloadditions, which convert flat aromatic compounds and alkenes into 3D structures, exemplify strategies for building complex scaffolds from simpler precursors. rsc.org The rigid bicyclic nature of the starting ketone is advantageous for controlling the stereochemical outcome of subsequent reactions, making it a useful building block in synthetic chemistry.

The ketone group in this compound is readily transformed into a variety of other functional groups, making it a versatile precursor for a range of functionalized cyclohexane (B81311) derivatives. These derivatives are, in turn, used in different areas of materials science.

Key chemical transformations include:

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 4-(trans-4-propylcyclohexyl)cyclohexanol. This reaction was employed in the synthesis of certain liquid crystals containing fluorinated cyclopropanes, where the resulting alcohol was a key intermediate. beilstein-journals.org These alcohols can be used to create esters or ethers for various material applications.

Reductive Amination: The ketone can undergo reductive amination to form amines, introducing nitrogen-containing functionalities.

Conversion to Alkenes: Through reactions like the Wittig reaction, the carbonyl group can be converted into a carbon-carbon double bond, providing a route to olefinic derivatives.

Complete Reduction to Methylene: The Wolff-Kishner-Huangminlong reduction can be used to completely remove the carbonyl oxygen, yielding an alkane, 4-(trans-4-propylcyclohexyl)cyclohexane. This transformation was utilized in the total synthesis of a fluorinated liquid crystal material. researchgate.net

These functionalized derivatives find use not only as liquid crystals but also potentially as chiral synthons, components of high-performance polymers, or as molecular probes in materials research.

Exploration in Pharmaceutical and Agrochemical Synthesis

The rigid bicyclohexane framework of this compound presents a unique scaffold for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While direct applications of this specific ketone in marketed products are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and pesticide research. The cyclohexane ring is a prevalent feature in numerous bioactive molecules, valued for its ability to orient substituents in well-defined spatial arrangements, which is crucial for molecular recognition at biological targets. pharmablock.com

Cyclohexanone (B45756) Derivatives as Lead Compounds

In the quest for new therapeutic and crop protection agents, cyclohexanone and its derivatives often serve as versatile starting points or "lead compounds" for chemical synthesis and optimization. A lead compound is a chemical structure that has some biological activity of interest and serves as the foundation for developing more potent and selective analogs through chemical modifications.

The 4-alkylcyclohexanone moiety, a key feature of this compound, has been explored in the development of bioactive compounds. For instance, research into 4-tert-butylcyclohexanone (B146137) derivatives has yielded compounds with notable biological activities. researchgate.netnih.gov These studies demonstrate that the 4-alkylcyclohexanone scaffold can be chemically modified to produce molecules with potential applications in pest control and as antibacterial agents. researchgate.netnih.gov

One study focused on the synthesis of derivatives from 4-tert-butylcyclohexanone, resulting in compounds such as a bromolactone and an acetate (B1210297) derivative. These newly synthesized molecules were evaluated for their bioactivity, revealing promising results.

Table 1: Biological Activity of 4-tert-Butylcyclohexanone Derivatives

| Derivative | Target Organism/Cell Line | Observed Activity |

|---|---|---|

| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis, Staphylococcus aureus | Antibacterial |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Alphitobius diaperinus (lesser mealworm) | Weak feeding deterrent (adults), Attractant (larvae) |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Myzus persicae (green peach aphid) | Moderate antifeedant |

This table is generated based on findings from the study on 4-tert-butylcyclohexanone derivatives. researchgate.net

The findings for 4-tert-butylcyclohexanone derivatives suggest that the broader class of 4-alkylcyclohexanones, including this compound, holds potential as a source of lead compounds for agrochemical research. The lipophilic propylcyclohexyl group in the target compound could further influence its interaction with biological membranes and target enzymes, a key consideration in drug and pesticide design.

Structure-Activity Relationship Studies of Novel Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemical development. These studies involve synthesizing a series of related compounds (analogs) by systematically altering different parts of the lead compound's structure and then evaluating how these changes affect its biological activity. The goal is to identify the key structural features (pharmacophores) responsible for the desired activity and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

While specific SAR studies on this compound are not widely published, valuable insights can be drawn from research on other cyclohexane derivatives. For example, studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have elucidated several SAR principles. mdpi.com

Key Findings from SAR Studies of Cyclohexane Derivatives:

Ring Saturation: The presence or absence of a double bond within the cyclohexane ring can significantly impact biological activity. In some cases, an unsaturated ring enhances antiproliferative activity. mdpi.com

Substituent Effects: The nature and position of substituents on the cyclohexane ring are critical. For instance, in a series of amidrazone derivatives, a 2-pyridyl substituent was found to be crucial for antiproliferative effects, while 4-methylphenyl or 4-nitrophenyl groups at another position could enhance this activity. mdpi.com